2,4,4-Trimethylcyclohexan-1-amine
Overview
Description
2,4,4-Trimethylcyclohexan-1-amine is an organic compound with the molecular formula C₉H₁₉N. It is a cyclohexane derivative characterized by the presence of three methyl groups at positions 2 and 4, and an amine group at position 1. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing this compound involves the reductive amination of 2,4,4-trimethylcyclohexanone. This process typically uses a reducing agent such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Amination of Halides: Another method involves the amination of 2,4,4-trimethylcyclohexyl halides (e.g., bromide or chloride) using ammonia (NH₃) or primary amines under basic conditions.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced catalytic systems are employed to ensure efficient and cost-effective production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives, such as 2,4,4-trimethylcyclohexanol, using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄
Substitution: Alkyl halides, acyl chlorides, strong bases (e.g., NaOH)
Major Products:
Oxidation: Oximes, nitriles
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2,4,4-Trimethylcyclohexan-1-amine finds applications in various scientific fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of polymers, resins, and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,4,4-Trimethylcyclohexan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
2,4,4-Trimethylcyclohexanol: Similar structure but with a hydroxyl group instead of an amine.
2,4,4-Trimethylcyclohexanone: The ketone analog of the compound.
3,4,4-Trimethylcyclohexan-1-amine: A positional isomer with the amine group at a different position.
Uniqueness: 2,4,4-Trimethylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its amine group makes it a versatile intermediate for further chemical transformations, and its steric hindrance from the methyl groups influences its reactivity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2,4,4-trimethylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-6-9(2,3)5-4-8(7)10/h7-8H,4-6,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNHWQCRWIYFFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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